molecular formula C16H15ClN2O4S B2629028 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate CAS No. 320424-16-6

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate

Cat. No. B2629028
CAS RN: 320424-16-6
M. Wt: 366.82
InChI Key: YJHFFENDTYPDOU-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate, commonly referred to as 4-CNS-3-NBE, is a synthetic compound used in various scientific research applications. It is a nitrobenzyl derivative of the sulfonylurea class of compounds and is an inhibitor of the enzyme dihydropteroate synthetase (DHPS). 4-CNS-3-NBE has been used in a variety of biochemical and physiological studies, due to its ability to selectively inhibit DHPS and its potential to be used in drug development.

Scientific Research Applications

Chemical Reactivity and Synthesis Applications

  • Ring Opening in Carbapenem-derived Esters : Ethylamine and ethanolamine have been shown to react with similar compounds leading to the opening of the β-lactam ring, an important process in the synthesis of pharmaceuticals (Valiullina et al., 2020).
  • Synthesis of Transparent Polyimides : Compounds related to "4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate" were used in the synthesis of transparent polyimides with high refractive indices and small birefringence, highlighting their importance in materials science (Tapaswi et al., 2015).

Antimicrobial and Antitumor Activities

  • Protease Inhibitors : Certain derivatives have been synthesized and tested as inhibitors for bacterial proteases, indicating their potential in the development of antimicrobial agents (Clare et al., 2001).
  • Antileukemic Activity : The chemical reactivity and antileukemic activity of related compounds have been studied, showing some derivatives' potential in cancer treatment (Anderson & Mach, 1987).

Environmental Applications

  • Removal of Environmental Pollutants : Laccase enzymes from Pleurotus ostreatus HAUCC 162 have been shown to efficiently degrade pollutants similar to "4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate," demonstrating the potential for bioremediation applications (Zhuo et al., 2018).

properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-2-18-16(20)23-10-11-3-8-15(14(9-11)19(21)22)24-13-6-4-12(17)5-7-13/h3-9H,2,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHFFENDTYPDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate

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